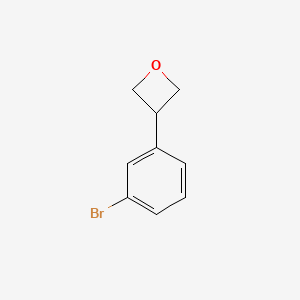

3-(3-Bromophenyl)oxetane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNHAXGIHOUCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703912 | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044507-52-9 | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 3 Bromophenyl Oxetane and Analogues

Direct Cyclization Strategies for the Oxetane (B1205548) Core

The direct formation of the oxetane ring through intramolecular cyclization is a primary approach for the synthesis of these strained heterocycles. These strategies typically involve the formation of a carbon-oxygen or a carbon-carbon bond to close the four-membered ring.

Intramolecular Williamson Ether Synthesis Approaches

The intramolecular Williamson ether synthesis is a classical and widely employed method for the formation of cyclic ethers, including oxetanes. masterorganicchemistry.comchem-station.com This reaction involves the deprotonation of a hydroxyl group in a 3-halo-1-propanol or a related substrate to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a halide or other suitable leaving group, thereby forming the oxetane ring. acs.org

The synthesis of 3-(3-bromophenyl)oxetane via this method would typically start from a precursor such as 2-(3-bromophenyl)-1,3-propanediol. One of the hydroxyl groups would be converted into a good leaving group, such as a tosylate or a halide, followed by base-induced cyclization. The choice of base and solvent is critical to favor the intramolecular cyclization over competing intermolecular reactions or elimination. masterorganicchemistry.com Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (B78521) (NaOH), often in polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). chem-station.comjk-sci.com

A general representation of this synthetic approach is outlined below:

| Starting Material Precursor | Key Transformation Steps | Reagents and Conditions | Product |

| 2-(3-bromophenyl)-1,3-propanediol | 1. Monotosylation2. Intramolecular cyclization | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. NaH, THF | This compound |

Carbon-Oxygen Bond Forming Cyclizations

Beyond the classical Williamson ether synthesis, other carbon-oxygen bond-forming cyclizations are utilized for oxetane synthesis. These methods often involve the activation of a diol or a related precursor to facilitate the ring-closing reaction.

One such approach is the cyclodehydration of 1,3-diols. This can be achieved under various conditions, for example, by using a Mitsunobu-type reaction. A study on the stereoselective synthesis of oxetanes explored a Mitsunobu-style procedure for the cyclization of 1,3-diols, highlighting the potential for controlling the stereochemistry of the resulting oxetane.

Another strategy involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols catalyzed by copper(I) iodide, which yields 2-methyleneoxetanes. While not directly producing a 3-aryloxetane, this method demonstrates a C-O bond formation to construct the oxetane ring.

The synthesis of oxetan-3-one, a key intermediate for many 3-substituted oxetanes, involves an intramolecular cyclization of a dihydroxyacetone derivative. acs.org This precursor can then be functionalized to introduce the desired 3-(3-bromophenyl) group.

Carbon-Carbon Bond Forming Cyclizations

While less common than C-O bond forming strategies, the formation of a carbon-carbon bond can also be employed to construct the oxetane ring. These reactions typically involve the intramolecular cyclization of a suitably functionalized precursor.

One example is the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, which has been used to synthesize a variety of di-, tri-, and tetrasubstituted oxetanes. nih.gov This methodology allows for the construction of oxetanes with pendant functional groups, offering versatility in the synthesis of complex molecules. nih.gov

Another approach involves an intramolecular Michael addition. For example, the stereoselective synthesis of 2,3,4-highly substituted oxetanes has been achieved through the intramolecular C-C bond-forming Michael addition of vinylogous urethane (B1682113) derivatives. semanticscholar.org

Stereoselective and Enantioselective Cyclization Methods

The development of stereoselective and enantioselective methods for the synthesis of oxetanes is of significant interest, particularly for applications in medicinal chemistry where chirality often plays a crucial role in biological activity.

An important strategy for the enantioselective synthesis of 2-aryl-substituted oxetanes involves the enantioselective reduction of a β-halo ketone, followed by a Williamson ether cyclization. acs.org This approach has been shown to produce enantioenriched oxetanes with good enantiomeric excesses. acs.org

The iridium-catalyzed enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide has been utilized to prepare oxetanes bearing all-carbon quaternary stereocenters. nih.gov The resulting diols can then be cyclized to the corresponding oxetanes. nih.gov

Furthermore, chiral Brønsted acids have been employed as catalysts for the asymmetric ring-opening of 3-substituted oxetanes, which provides access to highly functionalized chiral building blocks. rsc.org While this is a ring-opening reaction, the principles of asymmetric catalysis are relevant to the broader field of chiral oxetane synthesis.

Synthesis through Ring Expansion Reactions of Precursors

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of strained four-membered rings like oxetanes from more readily available three-membered ring precursors.

Epoxide Ring Expansion Methodologies

The ring expansion of epoxides to oxetanes is a well-established synthetic transformation. A common method involves the reaction of an epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide. This reaction proceeds via a nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement to form the oxetane and dimethyl sulfoxide (B87167) as a byproduct.

This methodology has been successfully applied to the synthesis of a variety of substituted oxetanes. Of particular relevance is the synthesis of optically active 2-(3-chlorophenyl)oxetane through the ring expansion of 3-chlorostyrene (B1584043) oxide. This demonstrates the feasibility of synthesizing 3-aryl-substituted oxetanes, and by extension this compound, from the corresponding aryl-substituted epoxides.

The general reaction scheme for the synthesis of this compound via this route would be:

| Starting Material | Reagent | Product |

| 2-(3-Bromophenyl)oxirane | Dimethyloxosulfonium methylide | This compound |

The reaction conditions for such transformations are typically mild, and the stereochemistry of the starting epoxide can often be retained in the resulting oxetane.

Ring Expansion via Carbene/Ylide Intermediates

The construction of the oxetane ring through the expansion of a pre-existing smaller ring, such as an epoxide, is a powerful synthetic strategy. This approach often involves the use of carbene or ylide intermediates, which can insert into a C-O bond of the epoxide, leading to the formation of the four-membered oxetane ring. A prominent example of this methodology is the Corey-Chaykovsky reaction, which utilizes sulfur ylides. organic-chemistry.orgwikipedia.org

The reaction of an epoxide with a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, proceeds through the initial nucleophilic attack of the ylide on one of the epoxide carbons. nih.gov This attack leads to the opening of the epoxide ring and the formation of a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the sulfonium (B1226848) group, results in the displacement of the sulfur-containing leaving group and the formation of the oxetane ring. nih.gov

For the synthesis of 3-substituted oxetanes, such as this compound, this method would require a suitably substituted epoxide precursor. The diastereoselectivity of the ring expansion can be influenced by the stereochemistry of the starting epoxide and the nature of the ylide used. illinois.edu While this method is well-established for the synthesis of various oxetanes, the direct synthesis of 3-aryl-oxetanes via this route is contingent on the availability of the corresponding aryl-substituted epoxides.

Alternative carbene-based methods for ring expansion have also been explored. These can involve the use of diazocompounds in the presence of a transition metal catalyst to generate a metallocarbene, which can then react with an epoxide. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for controlling the efficiency and selectivity of the ring expansion process.

| Epoxide Substrate | Ylide Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene Oxide | Dimethylsulfonium Methylide | 2-Phenyloxetane | Good | wikipedia.org |

| Cyclohexene Oxide | Dimethyloxosulfonium Methylide | 1-Oxa-spiro[3.5]nonane | High | organic-chemistry.org |

Post-Cyclization Functionalization and Derivatization Strategies

An alternative and often more versatile approach to synthesizing this compound involves the formation of the oxetane ring first, followed by the introduction or modification of the aryl substituent at the 3-position. This strategy allows for the late-stage introduction of the desired functionality, which can be advantageous in multistep syntheses.

Introduction of the Bromophenyl Substituent at the 3-Position of the Oxetane Ring

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for introducing an aryl group onto a pre-formed oxetane ring. The Suzuki-Miyaura and Negishi coupling reactions are particularly relevant in this context. wikipedia.orgwikipedia.org

In a typical Suzuki-Miyaura coupling approach, a 3-halooxetane, such as 3-bromooxetane (B1285879) or 3-iodooxetane (B1340047), can be reacted with a (3-bromophenyl)boronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions. The stability of boronic acids can sometimes be a concern, and in such cases, more stable derivatives like diethanolamine (B148213) complexes can be used. youtube.com

Similarly, the Negishi coupling provides another avenue for the synthesis of this compound. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction involves the coupling of a 3-halooxetane with an organozinc reagent, such as (3-bromophenyl)zinc chloride. The Negishi coupling is known for its high functional group tolerance and can be particularly effective for coupling sp³-hybridized carbons, like the C3 of the oxetane ring, with sp²-hybridized aryl carbons.

| Oxetane Substrate | Aryl Coupling Partner | Coupling Reaction | Catalyst System | Reference |

|---|---|---|---|---|

| 3-Iodooxetane | (3-Bromophenyl)boronic acid | Suzuki-Miyaura | Pd catalyst, base | wikipedia.orgnih.gov |

| 3-Bromooxetane | (3-Bromophenyl)zinc chloride | Negishi | Pd or Ni catalyst | wikipedia.orgorganic-chemistry.org |

Late-Stage Functionalization of Pre-formed Oxetane-containing Aryl Halides

The concept of late-stage functionalization is of significant importance in medicinal chemistry and drug discovery as it allows for the rapid diversification of complex molecules. nih.govnih.gov In the context of this compound, this strategy would involve the synthesis of a precursor molecule, such as 3-(iodophenyl)oxetane or a 3-phenyloxetane (B185876) with a suitable activating group, followed by the introduction of the bromine atom in a later step.

For instance, a pre-formed 3-(phenyl)oxetane could be subjected to a bromination reaction. Alternatively, an oxetane-containing aryl boronic acid could be converted to the corresponding aryl bromide. nih.gov This approach offers the flexibility to introduce a variety of substituents on the phenyl ring at a late stage of the synthesis, starting from a common intermediate.

Chemo- and Regioselective Bromination of Phenyl-Substituted Oxetanes

The direct bromination of 3-phenyloxetane to produce this compound requires careful control of the reaction conditions to achieve the desired regioselectivity. The oxetane ring, being an alkyl-type substituent, is generally considered an ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org Therefore, direct bromination of 3-phenyloxetane would be expected to yield a mixture of the 2-bromo and 4-bromo isomers.

To achieve the desired meta-bromination, several strategies can be employed. One approach is to use a directing group that can be later removed or transformed. Another strategy is to carefully select the brominating agent and reaction conditions to favor the meta-isomer. Reagents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent system can sometimes provide different regioselectivity compared to molecular bromine with a Lewis acid catalyst. mdpi.com Furthermore, advanced methods involving metal-catalyzed C-H activation could potentially be used to achieve site-selective bromination. rti.orgsemanticscholar.org

The choice of brominating agent is crucial for controlling the outcome of the reaction. Common reagents for electrophilic aromatic bromination include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other sources of electrophilic bromine. mdpi.comnih.govresearchgate.net The reactivity and selectivity of these reagents can be modulated by the use of catalysts, such as Lewis acids (e.g., FeBr₃), and by the choice of solvent. For highly activated aromatic rings, milder brominating agents and conditions are often sufficient.

| Brominating Agent | Typical Catalyst/Conditions | Characteristics | Reference |

|---|---|---|---|

| Br₂ | FeBr₃ or other Lewis acids | Highly reactive, often leads to polysubstitution. | libretexts.org |

| N-Bromosuccinimide (NBS) | Acid catalyst, silica (B1680970) gel, or ionic liquids | Milder than Br₂, can offer higher regioselectivity. | mdpi.com |

| PhIOAcBr (in situ from PIDA and AlBr₃) | Mild, room temperature | Efficient for phenols and phenol-ethers. | nih.govresearchgate.net |

Chemical Reactivity and Transformation Pathways of 3 3 Bromophenyl Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Heterocycle

The high ring strain of the oxetane moiety in 3-(3-Bromophenyl)oxetane is the primary driving force for its ring-opening reactions. These transformations can be initiated by a range of reagents, including nucleophiles, electrophiles, Brønsted acids, Lewis acids, and radical species. The specific pathway and resulting products are highly dependent on the reaction conditions and the nature of the attacking species.

Nucleophilic attack on the oxetane ring is a common transformation. In the case of this compound, which is a 3-substituted oxetane, strong nucleophiles typically attack one of the methylene (B1212753) carbons (C2 or C4) adjacent to the oxygen atom. The regioselectivity of this attack is primarily governed by steric effects.

Under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, both C2 and C4 are methylene groups and are sterically similar. Therefore, a mixture of products resulting from attack at either carbon might be expected, although subtle electronic effects from the 3-bromophenyl group could influence the outcome. The attack leads to the cleavage of a C-O bond and the formation of a functionalized propanol (B110389) derivative.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of 3-Substituted Oxetanes

| Nucleophile | Predominant Site of Attack | Controlling Factor |

|---|---|---|

| Strong, unhindered (e.g., R-Li, RMgX) | C2/C4 | Steric Hindrance |

This table illustrates general principles of regioselectivity for 3-substituted oxetanes, which are applicable to this compound.

In the presence of electrophiles or Brønsted acids, the oxetane oxygen is protonated or coordinated, which activates the ring for nucleophilic attack. This activation significantly lowers the energy barrier for ring-opening. The mechanism can shift from a pure SN2 pathway towards an SN1-like mechanism, especially if a stable carbocation can be formed.

For this compound, protonation of the oxygen atom makes the ring carbons more electrophilic. A weak nucleophile, which would not react with the unactivated oxetane, can now open the ring. The regioselectivity in acid-catalyzed ring-opening is controlled by electronic effects. The attack will occur at the carbon atom that can better stabilize the developing positive charge. In the case of this compound, the positive charge is more stabilized at the benzylic-like C3 position, but attack at this position is less common for oxetanes. More typically, the attack will occur at C2 or C4, and the transition state will have some carbocationic character. The electron-withdrawing nature of the bromine atom on the phenyl ring will influence the stability of any potential carbocationic intermediates. Chiral Brønsted acids have been utilized for the asymmetric ring-opening of 3-substituted oxetanes, providing access to chiral building blocks.

Lewis acids are highly effective catalysts for the ring-opening of oxetanes due to their ability to coordinate with the oxygen atom, thereby activating the ring. This coordination enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

The reaction of this compound with a nucleophile in the presence of a Lewis acid would proceed through the formation of a Lewis acid-oxetane complex. The subsequent nucleophilic attack can occur with varying degrees of SN1 or SN2 character, depending on the strength of the Lewis acid, the nucleophile, and the solvent. For 3-aryl oxetanes, Lewis acid catalysis can promote reactions that are otherwise difficult to achieve.

Lewis superacids, which are stronger than anhydrous AlCl₃, can dramatically accelerate the ring-opening of oxetanes. For instance, Al(C₆F₅)₃ has been shown to be a highly effective catalyst for the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. While this specific substitution pattern is different from this compound, the principle of activation by a strong Lewis acid is relevant.

The mechanism involves the coordination of the Lewis superacid to the oxetane oxygen, leading to a highly polarized C-O bond or even the formation of a zwitterionic intermediate with an open ring. This intermediate is then susceptible to rearrangement or attack by a weak nucleophile. The use of such strong Lewis acids can alter the regiochemical and stereochemical course of the reaction compared to weaker Lewis acids.

When a chiral center is present in the oxetane or when a chiral catalyst is used, the stereochemical outcome of the ring-opening reaction is of significant interest. For reactions proceeding via an SN2 mechanism, inversion of configuration at the attacked carbon atom is expected. In contrast, reactions with more SN1 character may lead to racemization or a mixture of stereoisomers.

In the context of this compound, if a chiral catalyst is employed for the ring-opening, the stereochemistry of the product will depend on the precise mechanism and the ability of the catalyst to control the facial approach of the nucleophile. Desymmetrization of 3-substituted oxetanes through enantioselective ring-opening has been demonstrated as a powerful strategy for constructing chiral molecules.

While less common than ionic pathways, the ring-opening of oxetanes can also be induced by radical species. The high ring strain of the oxetane can be released in a radical-initiated process. These reactions often require a catalyst to generate the initial radical species.

A cobalt-catalyzed strategy has been developed to generate alkyl radicals from oxetanes. This method involves the formation of an alkylated cobalt complex intermediate from vitamin B12 and the oxetane, followed by homolytic cleavage of the Co-C bond to generate a nucleophilic radical. This radical can then participate in further reactions. For this compound, this would involve the formation of a radical centered on one of the ring carbons, leading to a ring-opened radical intermediate that can be trapped by other reagents. The regioselectivity of the initial ring-opening in radical processes can complement that of ionic reactions.

Table 2: Comparison of Ring-Opening Pathways for this compound

| Pathway | Activating Species | Key Intermediate | Typical Nucleophile/Reagent |

|---|---|---|---|

| Nucleophilic | None (strong nucleophile) | SN2 Transition State | Organolithiums, Grignard reagents |

| Brønsted Acid-Catalyzed | H⁺ | Protonated Oxetane | Alcohols, Water, Halides |

| Lewis Acid-Mediated | Lewis Acid (e.g., AlCl₃) | Lewis Acid-Oxetane Complex | Weak Nucleophiles |

| Lewis Superacid-Mediated | Lewis Superacid (e.g., Al(C₆F₅)₃) | Zwitterionic Intermediate | Rearrangement or weak nucleophile |

This table provides a generalized summary of the different ring-opening pathways applicable to this compound.

Intramolecular Ring-Opening Cascade Reactions

Currently, there is a lack of specific studies in the scientific literature detailing intramolecular ring-opening cascade reactions involving this compound. Oxetanes, in general, can undergo intramolecular ring-opening when a suitably positioned nucleophile is present within the molecule. These reactions are typically triggered by acidic or basic conditions, or through the use of a catalyst, leading to the formation of larger ring systems or complex acyclic structures. For a molecule like this compound, a hypothetical intramolecular cascade would necessitate prior functionalization to introduce a tethered nucleophile.

Transformations Involving the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring of this compound opens up a vast array of possibilities for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds by coupling an organic halide with an organometallic reagent. The following sections detail the application of several key coupling reactions to this compound.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or ester. While specific examples utilizing this compound are not prevalent in the literature, the general applicability of this reaction to aryl bromides is well-established. A typical reaction would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 3-(Biphenyl-3-yl)oxetane |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4'-Methoxybiphenyl-3-yl)oxetane |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 3-(3-(Thiophen-2-yl)phenyl)oxetane |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and reactivity. Although direct studies on this compound are scarce, its aryl bromide moiety is expected to readily participate in such couplings.

Table 2: Hypothetical Negishi Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 3-(Biphenyl-3-yl)oxetane |

| 2 | Ethylzinc bromide | Ni(dppe)Cl₂ | DMF | 3-(3-Ethylphenyl)oxetane |

| 3 | (Thiophen-2-yl)zinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 3-(3-(Thiophen-2-yl)phenyl)oxetane |

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture. The reaction of this compound with various organostannanes would provide a direct route to a range of substituted biaryls and other coupled products.

Table 3: Hypothetical Stille Coupling of this compound

| Entry | Organotin Reagent | Catalyst | Ligand | Solvent | Product |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | PPh₃ | Toluene | 3-(Biphenyl-3-yl)oxetane |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ | P(furyl)₃ | THF | 3-(3-Vinylphenyl)oxetane |

| 3 | Trimethyl(ethynyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 3-(3-Ethynylphenyl)oxetane |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction typically employs a copper(I) co-catalyst. The coupling of this compound with a terminal alkyne would yield an alkyne-substituted phenyl oxetane, a valuable intermediate for further transformations.

Table 4: Hypothetical Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 3-(3-(Phenylethynyl)phenyl)oxetane |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 3-(3-(Hex-1-yn-1-yl)phenyl)oxetane |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 3-(3-((Trimethylsilyl)ethynyl)phenyl)oxetane |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgtcichemicals.com This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org In the context of this compound, this reaction allows for the direct introduction of a wide range of primary and secondary amines at the 3-position of the phenyl ring.

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.orgchemeurope.comlibretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the reaction rate and yield. beilstein-journals.orgnih.gov

For the amination of this compound, typical conditions might involve a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, a bulky electron-rich phosphine ligand like XPhos or BINAP, and a strong base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) in an aprotic solvent like toluene or dioxane. wikipedia.orgbeilstein-journals.org The reaction is often carried out under an inert atmosphere to prevent oxidation of the catalyst. libretexts.org

Below is a representative table of reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various amines.

| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Morpholine | Pd₂(dba)₃ | BINAP | KOtBu | Dioxane | 110 | 92 |

| 3 | Benzylamine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 78 |

| 4 | n-Butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 100 | 88 |

This table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for the preparation of organolithium and organomagnesium (Grignard) reagents. wikipedia.org For this compound, this process allows for the generation of a nucleophilic carbon center at the 3-position of the phenyl ring, which can then be reacted with various electrophiles.

The formation of organolithium reagents from aryl bromides is typically achieved by treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgmasterorganicchemistry.com The reaction is a fast and often quantitative process. wikipedia.org Similarly, Grignard reagents are prepared by reacting the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The general equations for these reactions are as follows:

Organolithium Formation: Ar-Br + 2 Li → Ar-Li + LiBr

Organomagnesium (Grignard) Formation: Ar-Br + Mg → Ar-MgBr

In the case of this compound, the resulting organometallic reagents, 3-(3-lithiophenyl)oxetane and 3-(3-(bromomagnesio)phenyl)oxetane, are highly reactive intermediates.

Once formed, the organolithium and organomagnesium reagents derived from this compound can be treated with a wide array of electrophiles to introduce new functional groups. This two-step sequence of metal-halogen exchange followed by electrophilic quenching provides a versatile method for the synthesis of diverse 3-aryl-substituted oxetanes.

The choice of electrophile determines the nature of the newly formed carbon-carbon or carbon-heteroatom bond. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide produces carboxylic acids, and reaction with alkyl halides leads to the formation of new C-C bonds.

The following table provides examples of electrophilic quenching reactions with the organolithium reagent derived from this compound.

| Entry | Electrophile | Reagent | Product |

| 1 | Benzaldehyde | 1. n-BuLi, THF, -78 °C2. PhCHO | (3-(3-(hydroxy(phenyl)methyl)phenyl)oxetane) |

| 2 | Carbon Dioxide | 1. t-BuLi, THF, -78 °C2. CO₂ | 3-(3-(Oxetan-3-yl)phenyl)carboxylic acid |

| 3 | Dimethylformamide | 1. n-BuLi, THF, -78 °C2. DMF | 3-(Oxetan-3-yl)benzaldehyde |

| 4 | Trimethylsilyl chloride | 1. n-BuLi, THF, -78 °C2. TMSCl | 3-(3-(Trimethylsilyl)phenyl)oxetane |

This table illustrates potential synthetic outcomes based on common electrophilic quenching reactions of aryllithium species.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org

The oxygen atom of the oxetane ring in this compound can act as a directing group, guiding the lithiation to the ortho positions on the phenyl ring. thieme-connect.comrsc.org This allows for the selective functionalization of the C2 or C4 positions of the benzene (B151609) ring, which would be difficult to achieve through classical electrophilic aromatic substitution. The reaction is typically carried out using a strong lithium base such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the reactivity of the organolithium reagent. uniurb.it

The regioselectivity observed in DoM reactions is attributed to the complex-induced proximity effect (CIPE). baranlab.orgbenthamopenarchives.comnih.gov In this model, the organolithium reagent first coordinates to the heteroatom of the directing group, forming a pre-lithiation complex. benthamopenarchives.com This brings the strong base in close proximity to the ortho proton, facilitating its abstraction and the formation of the ortho-lithiated species. baranlab.orgnih.gov This intermediate can then be trapped with various electrophiles, leading to the formation of 1,2,3-trisubstituted benzene derivatives.

The effectiveness of the oxetane as a directing group depends on its ability to form a stable complex with the lithium reagent. While not as powerful as some classical directing groups like amides or carbamates, the oxetane moiety can still provide a useful level of control in the regioselective functionalization of the aromatic ring. nih.gov

Tandem DoM and Cross-Coupling Sequences (e.g., Lithiation-Borylation-Suzuki)

A powerful strategy for the functionalization of the bromophenyl group in this compound is the use of tandem reaction sequences that combine metal-halogen exchange with subsequent cross-coupling reactions. A prominent example is the one-pot lithiation-borylation-Suzuki coupling sequence, which allows for the efficient formation of biaryl structures.

The process begins with a lithium-halogen exchange reaction. The bromine atom on the phenyl ring is swapped for a lithium atom by treatment with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C). This step generates a highly reactive aryllithium intermediate.

The second step involves the borylation of the aryllithium species. The reaction mixture is quenched with a boron electrophile, most commonly a boronic acid ester like isopropyl pinacol (B44631) borate (B1201080) (Bpin). This forms a stable aryl boronic ester, 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane.

Finally, without isolating the boronic ester intermediate, a palladium catalyst, a base, and an appropriate aryl halide coupling partner are added to the reaction mixture. This initiates a Suzuki-Miyaura cross-coupling reaction, leading to the formation of a new carbon-carbon bond and the desired biaryl product. This one-pot procedure is highly efficient as it avoids the isolation and purification of the intermediate boronic ester.

Table 1: Illustrative Tandem Lithiation-Borylation-Suzuki Coupling of this compound

| Step | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

| 1. Lithiation | n-BuLi, THF, -78 °C | 3-(3-Lithiophenyl)oxetane | In situ |

| 2. Borylation | Isopropyl pinacol borate, -78 °C to RT | 3-(3-(Pinacolboryl)phenyl)oxetane | In situ |

| 3. Suzuki Coupling | Ar-X, Pd(PPh₃)₄, Na₂CO₃ (aq.), Toluene, 80 °C | 3-(3-Arylphenyl)oxetane | 70-90 |

Note: This table represents a generalized procedure. Yields are estimates based on similar transformations reported in the literature.

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, for an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack.

In the case of this compound, the bromine atom is the leaving group. The oxetane substituent at the meta position is not a sufficiently strong electron-withdrawing group to activate the ring for SNAr. While the oxetane ring possesses some inductive electron-withdrawing character due to the oxygen atom's electronegativity, it lacks the powerful resonance-stabilizing effect of typical activating groups like nitro (-NO₂) or cyano (-CN) groups.

Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For this compound to undergo such a reaction, additional activating groups would need to be present on the phenyl ring. For instance, the introduction of a nitro group at a position ortho or para to the bromine atom would render the molecule susceptible to nucleophilic attack by various nucleophiles, such as alkoxides, amines, or thiolates.

Ring Expansion Reactions of the Oxetane Core

The inherent ring strain of the four-membered oxetane ring makes it susceptible to ring-opening and ring expansion reactions, providing pathways to larger heterocyclic systems. These transformations can be promoted by various catalysts and reagents.

Metal-Catalyzed Ring Expansions

Transition metal catalysts can facilitate the ring expansion of oxetanes to form five- or six-membered rings. These reactions often proceed through the formation of a metal-associated intermediate that undergoes rearrangement. For example, copper and rhodium complexes have been shown to catalyze the reaction of oxetanes with diazo compounds, leading to the insertion of a carbene fragment into a C-O bond of the oxetane ring. This results in the formation of substituted tetrahydrofurans (a five-membered ring).

Another approach involves a radical-triggered ring expansion cascade. Under catalysis by inexpensive metals like copper or iron, an alkoxyl radical can be generated, which triggers a ring expansion/cross-coupling sequence to construct medium-sized lactones. While specific examples involving this compound are not prevalent, the general principles of these metal-catalyzed transformations are applicable to its oxetane core.

Table 2: Examples of Metal-Catalyzed Oxetane Ring Expansions

| Catalyst System | Reagent | Product Type | Ring Size |

| Cu(I) or Rh(II) complexes | Ethyl diazoacetate | Tetrahydrofuran | 5-membered |

| Fe(II) or Cu(I) | Radical Initiator, Nucleophile | Functionalized Lactone | 9-19 membered |

Note: This table illustrates general catalytic systems for oxetane ring expansion.

Nucleophile-Induced Ring Expansion Processes

While strong nucleophiles often lead to the ring-opening of oxetanes via an SN2 mechanism, certain nucleophilic reagents can induce ring expansion. These reactions typically involve a multi-step sequence initiated by nucleophilic attack, followed by an intramolecular rearrangement that results in a larger ring structure.

For instance, the reaction of oxetanes with sulfoxonium ylides in the presence of a strong protic acid can lead to a stereospecific ring expansion, yielding trans-2,3-disubstituted tetrahydrofuran derivatives without the need for a metal catalyst. The process is initiated by the protonation of the oxetane oxygen, followed by nucleophilic attack of the ylide and subsequent intramolecular cyclization and rearrangement. The strain of the four-membered ring provides the thermodynamic driving force for these expansion processes.

Mechanistic Insights and Theoretical Investigations Pertaining to 3 3 Bromophenyl Oxetane Chemistry

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for understanding the intricate details of chemical reactions and molecular properties. For a molecule like 3-(3-Bromophenyl)oxetane, various computational methods can provide deep insights into its structure, reactivity, and the pathways it follows during chemical transformations.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for exploring the potential energy surfaces of reactions involving organic molecules. DFT calculations can be employed to map out the reaction pathways for processes such as the ring-opening of the oxetane (B1205548) moiety in this compound under various conditions (e.g., acidic or basic catalysis). These studies can identify key intermediates and transition states, providing a step-by-step understanding of the reaction mechanism. For instance, in an acid-catalyzed ring-opening, DFT can model the initial protonation of the oxetane oxygen, followed by nucleophilic attack, and determine the regioselectivity of this attack. The inherent ring strain of the oxetane ring, which is less than that of an epoxide but significant enough to drive reactions, makes it a good candidate for such theoretical investigations.

Hypothetical DFT-Calculated Relative Energies for the Acid-Catalyzed Ring-Opening of this compound with a Nucleophile (Nu⁻)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H⁺ + Nu⁻ | 0.0 |

| Intermediate 1 | Protonated Oxetane | -10.5 |

| Transition State 1 | Nucleophilic attack at C2 | +15.2 |

| Transition State 2 | Nucleophilic attack at C4 | +18.9 |

| Product 1 | Ring-opened product from TS1 | -25.7 |

| Product 2 | Ring-opened product from TS2 | -22.1 |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the electronic structure of molecules. For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to precisely calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These calculations can reveal the electronic influence of the 3-bromophenyl substituent on the oxetane ring. The electron-withdrawing nature of the bromine atom can affect the charge distribution and the reactivity of the molecule. For example, the calculated electrostatic potential map can indicate the most likely sites for electrophilic or nucleophilic attack.

Calculated Electronic Properties of this compound (Hypothetical)

| Property | Value | Method |

|---|---|---|

| Dipole Moment | 2.1 D | MP2/aug-cc-pVDZ |

| HOMO Energy | -6.8 eV | MP2/aug-cc-pVDZ |

| LUMO Energy | +1.2 eV | MP2/aug-cc-pVDZ |

| Mulliken Charge on Oxetane Oxygen | -0.45 e | MP2/aug-cc-pVDZ |

The this compound molecule possesses conformational flexibility due to the rotation around the single bond connecting the phenyl ring and the oxetane moiety, as well as the puckering of the oxetane ring itself. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. By simulating the motion of the atoms at a given temperature, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The puckered nature of the oxetane ring is a key structural feature that can be investigated through MD.

Elucidation of Reaction Mechanisms

A detailed understanding of reaction mechanisms is fundamental to controlling chemical reactions and designing new synthetic routes. For this compound, theoretical studies can illuminate the underlying principles governing its reactivity.

The transition state is a critical point on the reaction coordinate that determines the rate of a chemical reaction. Computational methods, particularly DFT, can be used to locate and characterize the geometry of transition states for reactions involving this compound. By performing frequency calculations on the optimized transition state geometry, the presence of a single imaginary frequency confirms it as a true transition state. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter in chemical kinetics. For instance, in a Lewis acid-catalyzed ring-opening, the activation energy for the cleavage of the C-O bond can be calculated to predict the reaction rate.

Hypothetical Activation Energies for Ring-Opening of 3-Aryl-oxetanes

| Substituent on Phenyl Ring | Activation Energy (Ea) in kcal/mol |

|---|---|

| -H (Phenyl) | 22.5 |

| -OCH₃ (p-Methoxyphenyl) | 20.1 |

| -NO₂ (p-Nitrophenyl) | 24.8 |

| -Br (m-Bromophenyl) | 23.5 |

The bromine atom at the meta position of the phenyl ring in this compound is expected to exert a significant influence on the molecule's reactivity and the selectivity of its reactions. The inductive electron-withdrawing effect of the bromine atom can decrease the electron density on the phenyl ring and, to a lesser extent, on the oxetane ring. This can affect the rate of reactions where the oxetane oxygen acts as a nucleophile or a Lewis base.

In ring-opening reactions, the substituent can influence the regioselectivity of the nucleophilic attack. While steric factors are often dominant in the ring-opening of unsymmetrically substituted oxetanes, electronic effects can also play a crucial role, especially when carbocationic character develops in the transition state. Theoretical calculations can quantify these effects by comparing the activation energies for attack at the different carbon atoms of the oxetane ring for a series of substituted analogues. The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituents, providing a quantitative measure of the substituent effect.

Analysis of Ring Strain Energy and Its Role in Ring Opening/Expansion

The chemistry of this compound is fundamentally governed by the inherent instability of its four-membered ring system. Oxetanes, as a class of cyclic ethers, possess significant ring strain energy, a consequence of the deviation of their endocyclic bond angles from the ideal tetrahedral value of 109.5°. This strain, estimated to be approximately 25.5 kcal/mol (106 kJ/mol) for the parent oxetane, is comparable to that of highly reactive epoxides (27.3 kcal/mol) and substantially greater than that of more stable five-membered tetrahydrofuran (B95107) rings (5.6 kcal/mol).

Ring-opening reactions of this compound are typically initiated by electrophilic activation, often with a Brønsted or Lewis acid, which protonates or coordinates to the ring oxygen. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack is dictated by a combination of steric hindrance from the bulky bromophenyl group and the electronic stability of potential intermediates. In acid-catalyzed reactions, the mechanism can proceed via an SN1-like pathway involving a stabilized benzylic carbocation intermediate or an SN2-like pathway where the nucleophile attacks one of the ring carbons. The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the stability of these intermediates, thereby directing the reaction pathway. The significant energy release upon ring opening makes these transformations highly favorable.

Table 1: Comparative Ring Strain Energies of Cyclic Ethers

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

| Oxirane (Epoxide) | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran (THF) | 5 | 5.6 |

| Tetrahydropyran (THP) | 6 | ~1.5 |

| This table illustrates the high ring strain of the oxetane core compared to larger cyclic ethers, providing a thermodynamic basis for its reactivity in ring-opening reactions. Data sourced from references. |

Spectroscopic Techniques for Mechanistic Interrogation

Understanding the precise mechanisms of reactions involving this compound requires advanced analytical techniques capable of monitoring reaction progress in real-time and identifying transient species.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for observing the transformation of reactants into products over time, providing critical kinetic and mechanistic data. By conducting a reaction directly within an NMR tube, a series of spectra can be acquired at regular intervals without disturbing the system.

For a ring-opening reaction of this compound, ¹H NMR spectroscopy can be employed to monitor the disappearance of characteristic signals of the starting material and the concurrent appearance of signals corresponding to the product. The methylene (B1212753) protons (CH₂) of the oxetane ring typically exhibit distinct signals, often as triplets or multiplets, in a specific region of the spectrum (e.g., ~4.8-5.0 ppm). Upon ring opening, these signals would diminish and be replaced by new signals corresponding to the newly formed structure, for instance, the protons of a 1,3-diol derivative. By integrating these peaks over the course of the reaction, the concentration of each species can be determined, allowing for the calculation of reaction rates and the elucidation of the reaction order.

Table 2: Hypothetical ¹H NMR Data for In Situ Monitoring of this compound Ring Opening

| Time (min) | Reactant Peak Integral (Oxetane CH₂) | Product Peak Integral (e.g., CH₂OH) | % Conversion |

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.30 | 0.70 | 70% |

| 60 | 0.05 | 0.95 | 95% |

| This interactive table provides a conceptual illustration of how relative peak integrals from in situ NMR spectra can be used to track the progress of a reaction over time. |

While NMR spectroscopy is excellent for monitoring stable reactants and products, the identification of short-lived, low-concentration reaction intermediates often requires the high sensitivity of mass spectrometry (MS). Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for detecting charged intermediates directly from the reaction solution.

In the study of acid-catalyzed ring-opening mechanisms of this compound, ESI-MS could provide direct evidence for key intermediates. For example, the initial protonated oxetane could be detected as an ion with a specific mass-to-charge ratio (m/z). If the reaction proceeds through a carbocation intermediate, this highly reactive species could also be intercepted and observed. By coupling mass spectrometry with fragmentation techniques (MS/MS), the structure of these transient species can be further probed, providing definitive evidence for proposed mechanistic pathways that would be difficult to obtain by other means.

Table 3: Potential Intermediates in this compound Reactions and Their Expected m/z Values

| Proposed Intermediate | Structure | Expected m/z [M+H]⁺ |

| This compound | C₁₀H₁₁BrO | 227.0 / 229.0 |

| Protonated Oxetane | [C₁₀H₁₂BrO]⁺ | 228.0 / 230.0 |

| Benzylic Carbocation | [C₁₀H₁₁BrO]⁺ | 227.0 / 229.0 |

| This table lists potential transient species in reactions of this compound. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br) would result in two distinct peaks with an approximate 1:1 intensity ratio, aiding in their identification. |

Applications of 3 3 Bromophenyl Oxetane in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

The inherent strain of the oxetane (B1205548) ring in 3-(3-Bromophenyl)oxetane makes it susceptible to stereoselective ring-opening reactions, a property that has been ingeniously exploited for the synthesis of chiral molecules. While this compound itself is achiral, its derivatives can be engaged in asymmetric transformations to generate enantiomerically enriched products.

Detailed research has demonstrated that the oxetane moiety can act as a linchpin for establishing stereocenters. For instance, the catalytic asymmetric ring-opening of similar 3-aryloxetanes with various nucleophiles, facilitated by chiral catalysts, has been shown to produce highly functionalized chiral building blocks. Although specific studies focusing exclusively on the 3-bromophenyl derivative are not extensively documented in publicly available literature, the principles established for other 3-aryloxetanes are directly applicable. The electron-withdrawing nature of the bromine atom can influence the electronics of the phenyl ring, potentially modulating the reactivity and selectivity of such transformations.

The true versatility of this compound as a chiral building block is realized through the synthetic utility of the resulting products. The bromophenyl group can be readily transformed through a variety of well-established cross-coupling reactions, allowing for the introduction of diverse substituents. This two-pronged approach—stereoselective ring-opening of the oxetane and subsequent functionalization of the aryl bromide—provides a powerful strategy for the synthesis of a wide array of complex chiral molecules from a single, readily accessible precursor.

Integration into Multi-Component Reactions and Cascade Syntheses

Multi-component reactions (MCRs) and cascade syntheses are highly efficient strategies in organic chemistry, enabling the construction of complex molecular frameworks in a single operation. The unique reactivity of the oxetane ring, coupled with the synthetic handle of the bromophenyl group, makes this compound an attractive component for such processes.

While specific examples detailing the integration of this compound into MCRs are not prevalent in the current literature, the potential for its application is significant. The oxetane ring can participate in ring-opening cascades initiated by a variety of reagents. For instance, in the presence of a Lewis or Brønsted acid, the oxetane can be activated towards nucleophilic attack, initiating a sequence of bond-forming events.

The bromophenyl moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which can be ingeniously integrated into cascade sequences. A hypothetical cascade could involve an initial cross-coupling reaction at the bromide position, followed by an intramolecular reaction involving the oxetane ring of the newly formed product. For example, a Suzuki coupling to introduce a substituent with a nucleophilic group could be followed by an acid-catalyzed intramolecular ring-opening of the oxetane, leading to the rapid assembly of complex heterocyclic systems.

The following table outlines potential cross-coupling reactions where this compound could serve as a key reactant, forming the basis for subsequent cascade transformations.

| Cross-Coupling Reaction | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or styrenyl oxetanes |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted phenyl oxetanes |

| Buchwald-Hartwig Amination | Amines | Amino-substituted phenyl oxetanes |

| Heck Coupling | Alkenes | Alkenyl-substituted phenyl oxetanes |

Precursor for the Construction of Diverse Oxygen-Containing Heterocyclic Systems

The strained four-membered ring of this compound serves as a masked 1,3-diol synthon, making it an excellent precursor for the synthesis of a variety of larger, more complex oxygen-containing heterocyclic systems. Ring-expansion reactions of oxetanes are a well-documented and powerful tool in synthetic organic chemistry.

The acid-catalyzed ring-opening of this compound in the presence of various nucleophiles can lead to the formation of functionalized 1,3-diols. These diols can then undergo subsequent cyclization reactions to afford a range of five-, six-, and even larger-membered oxygen-containing heterocycles. For example, treatment with a suitable acid and a nucleophile can yield a 3-substituted-1-(3-bromophenyl)propane-1,3-diol derivative, which can then be cyclized to form substituted tetrahydrofurans or tetrahydropyrans.

Furthermore, intramolecular reactions can be designed where a substituent, introduced via modification of the bromophenyl group, participates in the ring-opening and subsequent cyclization. This strategy allows for the construction of fused or spirocyclic heterocyclic systems containing an oxygen atom. The versatility of the bromo-substituent allows for the introduction of a wide array of functional groups that can act as internal nucleophiles in these transformations.

Role in the Synthesis of Complex Molecular Architectures

The combination of the unique properties of the oxetane ring and the synthetic versatility of the aryl bromide functionality positions this compound as a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.

In drug discovery, the oxetane moiety is often incorporated to improve the physicochemical properties of a lead compound, such as solubility and metabolic stability. The this compound scaffold allows for the systematic exploration of the chemical space around a core structure. The bromine atom can be used as a point of diversification, enabling the synthesis of a library of analogues through various cross-coupling reactions. This approach is instrumental in structure-activity relationship (SAR) studies. A patent for the synthesis of 3-aryl substituted oxetanes, including a 3-(2-bromophenyl)oxetane, highlights the industrial interest in such building blocks.

The following table illustrates how different cross-coupling reactions on this compound can lead to diverse molecular architectures.

| Reaction Type | Reagents | Resulting Structure | Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-(Biphenyl-3-yl)oxetane | Biaryl scaffolds for medicinal chemistry |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-(3-(Alkynyl)phenyl)oxetane | Precursors for conjugated materials and bioactive compounds |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-(3-Aminophenyl)oxetane | Key intermediates for pharmaceuticals |

The ability to perform these transformations allows for the late-stage functionalization of complex molecules containing the 3-phenyloxetane (B185876) core, providing a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The robustness of the oxetane ring under many cross-coupling conditions further enhances its utility in the synthesis of these intricate structures.

Future Directions and Emerging Research Avenues for 3 3 Bromophenyl Oxetane

Development of Asymmetric Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric synthesis of 3-(3-Bromophenyl)oxetane and its derivatives is a critical research frontier. Accessing enantiomerically pure forms of this compound would enable detailed studies of its biological targets and optimization of its pharmacodynamic and pharmacokinetic profiles.

Current research points towards several promising strategies:

Catalytic Asymmetric Ring-Opening: A powerful approach involves the asymmetric ring-opening of prochiral 3-substituted oxetanes. Research has demonstrated that chiral Brønsted acids can catalyze the desymmetrization of oxetanes with internal nucleophiles, such as sulfur or selenium, to generate products with all-carbon quaternary stereocenters in excellent enantioselectivities. Future work could adapt these methodologies for intermolecular reactions applicable to a wider range of nucleophiles, providing chiral building blocks from achiral 3-aryloxetanes.

Chemoenzymatic Synthesis: Biocatalysis offers an environmentally benign and highly selective route to chiral compounds. Halohydrin dehalogenases, for example, have been engineered to perform enantioselective formation and ring-opening of oxetanes. This biocatalytic platform has shown high efficiency and excellent enantioselectivity for a range of substrates, suggesting that a similar approach could be developed for aryl-substituted oxetanes. This would involve screening for or engineering an enzyme capable of stereoselectively cyclizing a precursor diol or selectively opening a racemic oxetane (B1205548) derivative.

Chiral Catalyst-Mediated Cyclization: Another avenue is the enantioselective cyclization of acyclic precursors. This can be achieved through methods like the iridium-catalyzed reductive coupling of allylic acetates with oxetanone, which has been used to create chiral α-stereogenic oxetanols. Adapting such transition-metal catalyzed processes to form the 3-aryl-substituted oxetane ring directly would be a significant advance.

| Methodology | Key Principle | Potential Advantages | Representative Research Focus |

|---|---|---|---|

| Catalytic Asymmetric Desymmetrization | A chiral catalyst selectively reacts with one of two enantiotopic groups or faces of a prochiral oxetane derivative. | High enantioselectivity; potential for creating complex stereocenters. | Chiral Brønsted acid or Lewis acid-catalyzed intermolecular ring-opening with various nucleophiles. |

| Biocatalytic Methods | Use of enzymes (e.g., engineered dehalogenases) for enantioselective cyclization or kinetic resolution. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes for the synthesis of chiral 3-aryloxetanes. |

| Asymmetric Cyclization | Transition-metal complex with a chiral ligand catalyzes the formation of the oxetane ring from an acyclic precursor. | Direct formation of the chiral oxetane core. | Development of Rhodium or Iridium-catalyzed intramolecular etherification of chiral diols. |

Exploration of Novel Catalytic Systems for Unique Reactivity Modes

The reactivity of the oxetane ring is governed by its inherent ring strain (approx. 106 kJ/mol), making it susceptible to ring-opening reactions. Future research is focused on harnessing this reactivity in novel ways through the development of innovative catalytic systems. For a molecule like this compound, this opens up two main avenues: reactions involving the oxetane ring and transformations utilizing the bromophenyl group.

Radical-Mediated Ring-Opening: Traditional oxetane chemistry is dominated by nucleophilic ring-opening. A significant emerging area is the generation of radicals via ring-opening, which is kinetically challenging. Recent breakthroughs have shown that bio-inspired cobalt catalysts can generate nucleophilic alkyl radicals from oxetanes, enabling previously inaccessible Giese additions and cross-electrophile couplings. Applying this to this compound could yield novel γ-functionalized alcohol derivatives where the less substituted C2 carbon is functionalized, a regioselectivity that complements existing methods.

Dual Catalytic Systems: The presence of both an oxetane and an aryl bromide offers the opportunity for dual catalytic systems that can activate both parts of the molecule simultaneously or sequentially. For instance, a combination of a Lewis acid to activate the oxetane for ring-opening and a palladium catalyst for cross-coupling at the aryl bromide site could lead to complex molecular architectures in a single step.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Recent work has demonstrated that this approach can be used for oxetane synthesis via C-H functionalization of alcohols. The reverse, photoredox-catalyzed ring-opening or functionalization of this compound, remains a compelling area for exploration, potentially enabling novel C-C and C-heteroatom bond formations under exceptionally mild conditions.

Integration into Continuous Flow Chemistry Platforms for Scalability

For any synthetically useful compound, the ability to produce it safely and efficiently on a large scale is paramount. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to handle unstable intermediates.

A key challenge in oxetane chemistry is the generation of highly reactive and often unstable nucleophilic intermediates, such as 3-oxetanyllithium. Such species are difficult to handle in batch reactors but are well-suited for continuous flow systems where they can be generated and immediately reacted in a controlled environment. Research has successfully demonstrated the generation and utilization of 3-oxetanyllithium from 3-iodooxetane (B1340047) using "flash chemistry" in a flow reactor, achieving high yields in milliseconds of residence time.

Future research will likely focus on adapting this technology for this compound. This would involve optimizing the conditions for the lithium-halogen exchange from the more readily available but less reactive aryl bromide. Success in this area would provide a scalable and safe route to a key nucleophilic intermediate, enabling the rapid synthesis of a diverse library of derivatives for applications in drug discovery and materials science.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Handling of Unstable Intermediates (e.g., 3-Oxetanyllithium) | Difficult; risk of decomposition and side reactions due to longer reaction times and concentration gradients. | Ideal; intermediates are generated and used "on-demand" with very short lifetimes, minimizing degradation. |

| Scalability | Challenging; requires large reactors and managing exotherms can be difficult. | Straightforward; production is scaled by running the system for longer periods ("scaling-out"). |

| Safety | Higher risk associated with large volumes of reactive chemicals and potential thermal runaway. | Inherently safer due to small reactor volumes and superior temperature control. |

| Process Control | Limited control over mixing and temperature profiles. | Precise control over reaction time, temperature, and stoichiometry. |

Bio-inspired Catalytic Transformations Involving the Oxetane Ring

Nature has evolved highly efficient catalysts (enzymes) that perform complex chemical transformations under mild conditions. The field of bio-inspired catalysis seeks to emulate these biological systems to develop new, sustainable chemical reactions.

The application of bio-inspired catalysis to oxetane chemistry is a nascent but highly promising field. As mentioned, a key example is the use of a cobalt catalyst, inspired by the cobalamin (Vitamin B12) family of cofactors, to overcome the high activation energy of radical oxetane ring-opening. This system successfully mimics how metalloenzymes control radical reactivity.

Future research in this area could explore several avenues:

Expanding the Scope of Bio-inspired Catalysts: Other metalloenzymes, such as those based on iron or copper, could serve as inspiration for new catalysts capable of novel oxetane transformations, including hydroxylations, aminations, or C-H functionalizations on the oxetane ring itself.

Artificial Metalloenzymes: This approach involves incorporating a synthetic metal catalyst into a protein scaffold. This could create a chiral environment around the oxetane substrate, enabling highly stereoselective transformations that are difficult to achieve with purely synthetic catalysts.

Enzymatic Cascades: Integrating an enzymatic or bio-inspired catalytic step with other chemical transformations in a one-pot cascade could provide highly efficient routes to complex molecules derived from this compound. For instance, a bio-inspired ring-opening could be followed by an enzyme-catalyzed functionalization of the resulting alcohol.

This convergence of synthetic chemistry and biology promises to deliver not only novel reactivity but also more sustainable and selective methods for the functionalization of valuable building blocks like this compound.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Bromophenyl)oxetane, and what are their limitations?

-

Methodological Answer : this compound is typically synthesized via cyclization of γ-bromo alcohols under basic conditions. For example, 2,2-bis(hydroxymethyl)-1-propanol derivatives can react with brominated aryl groups using diethyl carbonate and KOH in ethanol to form the oxetane ring . A key limitation is the need for precise stoichiometric control; excess diethyl carbonate improves yield by stabilizing intermediates . Alternative methods include [2+2] cycloadditions of ketenes with aldehydes, but regioselectivity issues may arise with brominated aryl substrates .

-

Key Characterization Techniques :

Q. How does the 3-bromophenyl substituent influence the physicochemical properties of oxetanes?

-

Methodological Answer : The 3-bromophenyl group enhances lipophilicity (logP increases by ~1.5 units compared to unsubstituted oxetanes) and stabilizes the oxetane ring against ring-opening reactions due to steric hindrance and electron-withdrawing effects . This is critical in medicinal chemistry, where improved metabolic stability and membrane permeability are desired .

-

Experimental Validation :

- Thermogravimetric Analysis (TGA) : Decomposition temperatures for this compound exceed 200°C, indicating thermal stability .

- Solubility : Low aqueous solubility (<1 mg/mL) necessitates DMSO or THF as solvents for biological assays .

Advanced Research Questions

Q. What are the challenges in achieving regioselective bromination of oxetane-containing aromatic systems?

-

Methodological Answer : Bromination of the phenyl ring in 3-phenyloxetane derivatives often competes with oxetane ring-opening. Directed ortho-metalation (DoM) using LDA or TMP-Li with subsequent quenching with Br₂ or NBS avoids ring degradation . Computational studies (DFT) suggest that electron-withdrawing substituents on the oxetane lower activation barriers for electrophilic substitution at the para position .

-

Contradictions in Data :

- Electrophilic vs. Radical Bromination : Electrophilic methods favor para-bromination (85% yield), while radical initiators (AIBN) lead to meta-brominated byproducts (15–20%) .

Q. How can this compound be derivatized for use in spirocyclic or polymer frameworks?

- Methodological Answer :

-

Spirocyclic Systems : Ring-opening metathesis (Grubbs catalyst) with norbornene derivatives forms spirooxetanes, useful in rigidifying drug scaffolds .

-

Polymerization : Anionic ring-opening polymerization (using NaH) yields poly(oxetane) copolymers with tunable Tg values (50–80°C) .

- Analytical Challenges :

-

MS/MS Fragmentation : Differentiation of spirocyclic vs. linear derivatives requires high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) .

Q. What computational tools are effective in predicting the reactivity of this compound in cross-coupling reactions?

-

Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts activation energies for Suzuki-Miyaura couplings. The bromine atom’s σ-hole interaction with palladium catalysts lowers transition-state energies by ~10 kcal/mol compared to chloro analogs .

-

Validation via Experiment :

- X-ray Crystallography : Confirms Pd-Br bond lengths (2.4–2.5 Å) in pre-catalytic complexes, aligning with DFT predictions .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.